

Application Notes and Protocols for Measuring NRX-103095 Activity

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Compound of Interest

Compound Name: NRX-103095

Cat. No.: B10854704

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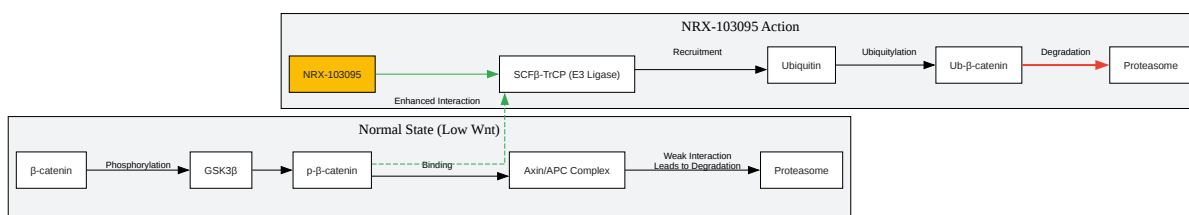
Introduction

NRX-103095 is a small molecule that has been identified as a "molecular glue," enhancing the interaction between β -catenin and its cognate E3 ubiquitin ligase, SCF β -TrCP.[1][2] This enhanced interaction facilitates the ubiquitylation and subsequent proteasomal degradation of β -catenin.[2] The potency of **NRX-103095** in enhancing the binding of phosphorylated β -catenin peptide to β -TrCP has been determined, with a reported EC₅₀ of 163 nM.[1]

The dysregulation of the Wnt/ β -catenin signaling pathway is a hallmark of various cancers, making targeted degradation of β -catenin an attractive therapeutic strategy. These application notes provide detailed protocols for robust and reproducible assays to quantify the activity of **NRX-103095**, aiding in compound characterization, structure-activity relationship (SAR) studies, and high-throughput screening campaigns.

The following sections describe two primary assays: a biochemical assay to directly measure the enhancement of the β -catenin/ β -TrCP interaction and a cell-based assay to quantify the downstream effect of **NRX-103095** on β -catenin degradation.

Signaling Pathway of NRX-103095



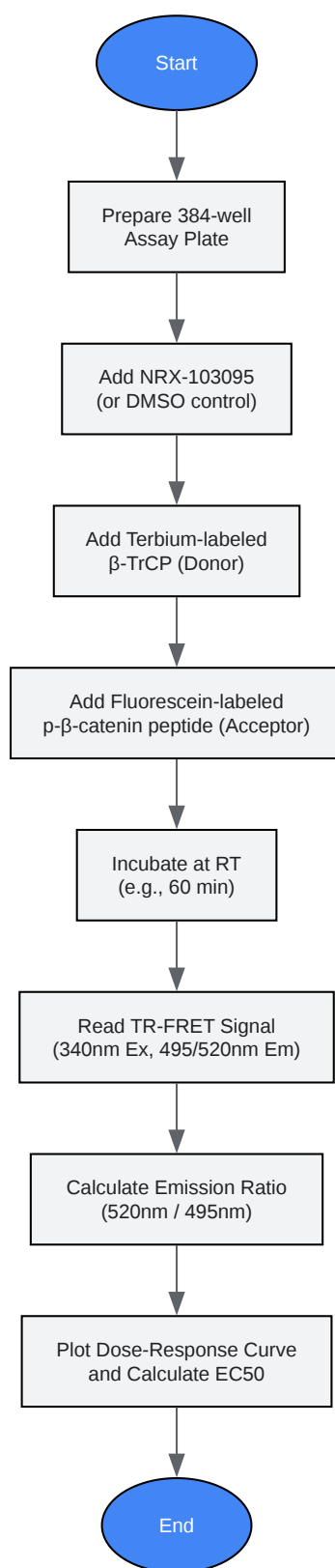
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Caption: **NRX-103095** enhances the interaction between phosphorylated β -catenin and SCF β -TrCP.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the proximity of β -catenin and β -TrCP, which is enhanced by **NRX-103095**. It utilizes a long-lifetime lanthanide chelate as the donor fluorophore and a suitable acceptor fluorophore.[3][4] The interaction between the two proteins brings the donor and acceptor into close proximity, resulting in a FRET signal.

Experimental Workflow: TR-FRET Assay



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Caption: Workflow for the TR-FRET assay to measure **NRX-103095** activity.

Detailed Protocol: TR-FRET Assay

Materials:

- Recombinant GST-tagged β -TrCP
- Terbium (Tb)-labeled anti-GST antibody (Donor)
- Biotinylated and phosphorylated (pSer33/Ser37) β -catenin peptide
- Streptavidin-d2 (Acceptor)
- **NRX-103095**
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
- 384-well low-volume, non-binding surface plates
- TR-FRET compatible plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **NRX-103095** in DMSO. A typical starting concentration is 100 μ M. Further dilute the compounds in Assay Buffer to a 2X final concentration.
- **Reagent Preparation:**
 - Prepare a 2X solution of GST- β -TrCP and Tb-anti-GST antibody in Assay Buffer.
 - Prepare a 2X solution of biotinylated p- β -catenin peptide and Streptavidin-d2 in Assay Buffer.
- **Assay Assembly:**
 - Add 5 μ L of 2X **NRX-103095** solution or DMSO control to the wells of a 384-well plate.
 - Add 2.5 μ L of the 2X GST- β -TrCP/Tb-anti-GST antibody mix.

- Add 2.5 μ L of the 2X biotinylated p- β -catenin/Streptavidin-d2 mix.
- The final volume in each well should be 10 μ L.
- Incubation: Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at \sim 340 nm and measure emission at 495 nm (Terbium) and 520 nm (Acceptor).[5][6]
- Data Analysis:
 - Calculate the TR-FRET ratio: (Emission at 520 nm / Emission at 495 nm) * 10,000.
 - Plot the TR-FRET ratio against the log of the **NRX-103095** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

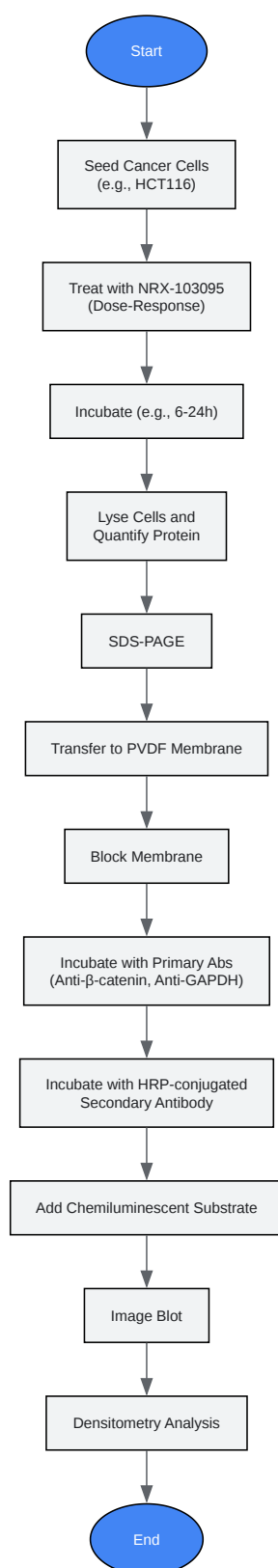
Data Presentation: TR-FRET Assay Results

Compound	Concentration (nM)	TR-FRET Ratio (520/495)	% Enhancement
DMSO Control	0	1500	0%
NRX-103095	10	2250	25%
NRX-103095	50	3750	75%
NRX-103095	100	4350	95%
NRX-103095	163 (EC50)	3000	50%
NRX-103095	500	4500	100%
NRX-103095	1000	4550	101.7%

Cell-Based Assay: Western Blot for β -catenin Degradation

This assay measures the downstream consequence of **NRX-103095** activity in a cellular context: the reduction of total β -catenin protein levels.

Experimental Workflow: Western Blot Analysis



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Caption: Workflow for Western Blot analysis of β -catenin degradation.

Detailed Protocol: Western Blot for β -catenin Degradation

Materials:

- HCT116 or other suitable cancer cell line with active Wnt/ β -catenin signaling.
- Cell culture medium and supplements.
- **NRX-103095**.
- RIPA Lysis Buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- Laemmli sample buffer.
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF membrane.
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).
- Primary Antibodies: Rabbit anti- β -catenin, Mouse anti-GAPDH (loading control).
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
- Enhanced Chemiluminescence (ECL) substrate.
- Imaging system (e.g., CCD camera-based imager).

Procedure:

- Cell Culture and Treatment:
 - Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with increasing concentrations of **NRX-103095** (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 18-24 hours).[7]

- Cell Lysis and Protein Quantification:
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]
 - Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[9]
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts for all samples and prepare them with Laemmli buffer. Boil for 5 minutes.
 - Load 20-30 μg of protein per lane on an SDS-PAGE gel.
 - Perform electrophoresis to separate proteins by size.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with Blocking Buffer for 1 hour at room temperature.[10][11]
 - Incubate the membrane with primary antibodies (anti- β -catenin and anti-GAPDH) overnight at 4°C.[10]
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Analysis:
 - Apply ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
 - Perform densitometry analysis using image analysis software. Normalize the β -catenin band intensity to the GAPDH loading control.

- Plot the normalized β -catenin levels against the **NRX-103095** concentration to determine the DC50 (concentration for 50% degradation).

Data Presentation: Western Blot Densitometry Results

NRX-103095 (nM)	Normalized β -catenin Intensity (a.u.)	% β -catenin Remaining
0 (DMSO)	1.00	100%
10	0.92	92%
50	0.75	75%
100	0.58	58%
250	0.49	49%
500	0.30	30%
1000	0.15	15%

Optional Supporting Assay: In Vitro Ubiquitination Assay

To directly visualize the ubiquitination of β -catenin promoted by **NRX-103095**, an in vitro ubiquitination assay can be performed.^{[12][13]} This assay reconstitutes the ubiquitination cascade using purified components.

Protocol: In Vitro Ubiquitination

Materials:

- Recombinant E1 (ubiquitin-activating enzyme), E2 (e.g., UBE2D1), and SCF β -TrCP (E3) enzymes.
- Recombinant phosphorylated β -catenin (substrate).
- His-tagged Ubiquitin.
- ATP.

- Ubiquitination reaction buffer.

- **NRX-103095**.

Procedure:

- Set up reactions containing E1, E2, SCF β -TrCP, p- β -catenin, His-ubiquitin, and ATP in the reaction buffer.
- Add **NRX-103095** or DMSO control to the reactions.
- Incubate at 37°C for 1-2 hours.
- Stop the reaction by adding Laemmli buffer.
- Analyze the reaction products by SDS-PAGE and western blot, probing with an anti- β -catenin antibody to detect the high molecular weight smear indicative of polyubiquitination. An anti-His antibody can also be used to detect ubiquitinated species.

This assay provides direct biochemical evidence of **NRX-103095**'s mechanism of action.

Conclusion

The assays detailed in these application notes provide a comprehensive toolkit for characterizing the activity of **NRX-103095** and similar molecular glue compounds. The TR-FRET assay offers a high-throughput, quantitative method for measuring the direct biochemical effect of the compound, while the cell-based western blot confirms its activity in a biologically relevant context. These protocols can be adapted for screening, lead optimization, and mechanistic studies in the development of novel therapeutics targeting the Wnt/ β -catenin pathway.

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